molecular formula C16H20O6 B14609448 Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester CAS No. 58745-51-0

Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester

Cat. No.: B14609448
CAS No.: 58745-51-0
M. Wt: 308.33 g/mol
InChI Key: SHWQEAGXTWZHFZ-UHFFFAOYSA-N
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Description

Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester is an organic compound with a complex structure that includes a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester typically involves the esterification of propanedioic acid derivatives with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.

Scientific Research Applications

Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester groups can be hydrolyzed to release active carboxylic acids, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, diethyl ester: A simpler ester of propanedioic acid without the benzodioxole moiety.

    Propanedioic acid, (acetylamino)-, diethyl ester: Contains an acetylamino group instead of the benzodioxole moiety.

    Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-diethyl ester: Features a propynyl group instead of the benzodioxole moiety.

Uniqueness

Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

58745-51-0

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

diethyl 2-[2-(1,3-benzodioxol-5-yl)ethyl]propanedioate

InChI

InChI=1S/C16H20O6/c1-3-19-15(17)12(16(18)20-4-2)7-5-11-6-8-13-14(9-11)22-10-21-13/h6,8-9,12H,3-5,7,10H2,1-2H3

InChI Key

SHWQEAGXTWZHFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC2=C(C=C1)OCO2)C(=O)OCC

Origin of Product

United States

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